molecular formula C6H10O4S B12329779 3-Methoxy-1lambda6-thiane-1,1,4-trione

3-Methoxy-1lambda6-thiane-1,1,4-trione

Cat. No.: B12329779
M. Wt: 178.21 g/mol
InChI Key: DLHRWXCWQINXGR-UHFFFAOYSA-N
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Description

3-Methoxy-1lambda6-thiane-1,1,4-trione is a sulfur-containing heterocyclic compound with the molecular formula C6H10O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-1lambda6-thiane-1,1,4-trione typically involves the reaction of tetrahydrothiopyran derivatives with methoxy groups under controlled conditions. One common method includes the oxidation of 3-methoxytetrahydro-4H-thiopyran-4-one using oxidizing agents such as hydrogen peroxide or peracids .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-1lambda6-thiane-1,1,4-trione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, thiols.

Major Products Formed

Scientific Research Applications

3-Methoxy-1lambda6-thiane-1,1,4-trione has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-1lambda6-thiane-1,1,4-trione involves its interaction with various molecular targets and pathways. It can act as an oxidizing or reducing agent, depending on the reaction conditions. The compound’s sulfur atom plays a crucial role in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C6H10O4S

Molecular Weight

178.21 g/mol

IUPAC Name

3-methoxy-1,1-dioxothian-4-one

InChI

InChI=1S/C6H10O4S/c1-10-6-4-11(8,9)3-2-5(6)7/h6H,2-4H2,1H3

InChI Key

DLHRWXCWQINXGR-UHFFFAOYSA-N

Canonical SMILES

COC1CS(=O)(=O)CCC1=O

Origin of Product

United States

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